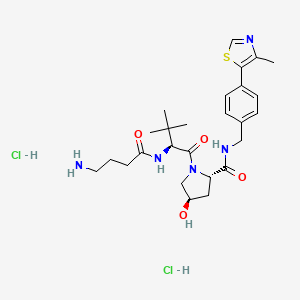

(S,R,S)-AHPC-C3-NH2 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O4S.2ClH/c1-16-22(36-15-29-16)18-9-7-17(8-10-18)13-28-24(34)20-12-19(32)14-31(20)25(35)23(26(2,3)4)30-21(33)6-5-11-27;;/h7-10,15,19-20,23,32H,5-6,11-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBHSWGXRVCMQP-YEMZLKFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S,R,S)-AHPC-C3-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C3-NH2 dihydrochloride (B599025) is a critical chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent with a direct pharmacological effect, but rather a high-affinity E3 ligase ligand-linker conjugate. Specifically, it incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, based on the well-characterized VH032 molecule, appended with a short linker terminating in a primary amine.[1][2][3] This bifunctional nature allows for its use as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[4][5] (S,R,S)-AHPC-C3-NH2 dihydrochloride serves as the VHL-recruiting component of a PROTAC, enabling the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][6] This guide provides an in-depth overview of the mechanism of action, quantitative binding data, and relevant experimental protocols associated with this compound.

Core Mechanism of Action: VHL-Mediated Ubiquitination

The primary function of (S,R,S)-AHPC-C3-NH2, when incorporated into a PROTAC, is to bind to the VHL E3 ligase. This interaction is the initiating step in the PROTAC-mediated degradation of a target protein. The subsequent formation of a ternary complex (VHL-PROTAC-POI) brings the target protein into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the central role of (S,R,S)-AHPC-C3-NH2 within the broader context of the ubiquitin-proteasome system when it is part of a PROTAC.

Quantitative Data

The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. (S,R,S)-AHPC-C3-NH2 is derived from the well-studied VHL ligand, VH032. The following tables summarize key quantitative data for VH032 binding to VHL and the degradation efficiency of a PROTAC synthesized using a similar VHL ligand.

| Ligand | Assay Type | Value | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | [7][8] |

| VH032 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 = 77.8 nM | [1] |

| VH032 | Fluorescence Polarization (FP) | IC50 = 352.2 nM | [9] |

| VH101 (a more potent analog) | Isothermal Titration Calorimetry (ITC) | Kd = 44 nM | [8][10] |

| VH298 (another potent analog) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 = 44.0 nM | [1] |

Table 1: Binding Affinities of VH032 and Analogs to VHL.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| UNC6852 | EED | HeLa | 0.79 ± 0.14 µM | ~92% | [2] |

| UNC6852 | EZH2 | HeLa | 0.3 ± 0.19 µM | ~75% | [2] |

Table 2: Degradation Performance of UNC6852, a PROTAC Utilizing a VH032-based Ligand. (DC50 is the concentration for 50% degradation; Dmax is the maximum degradation).

Experimental Protocols

VHL Binding Affinity Determination: Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to determine the affinity of a compound for the VHL E3 ligase complex.

Detailed Methodology: [11][12][13]

-

Reagent Preparation:

-

Reconstitute the VCB complex (VHL, Elongin B, and Elongin C) in the provided assay buffer to the desired final concentration.

-

Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide).

-

Prepare a stock solution of the test compound (e.g., (S,R,S)-AHPC-C3-NH2 or a PROTAC synthesized from it) in a suitable solvent like DMSO.

-

-

Serial Dilution:

-

Perform a serial dilution of the test compound in assay buffer to generate a range of concentrations for the competition assay.

-

-

Plate Setup:

-

In a low-volume, black 384-well plate, add the assay buffer, the serially diluted test compound, the VCB complex, and the fluorescently labeled VHL ligand. Include controls for maximum polarization (no competitor) and minimum polarization (no VCB complex).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

Normalize the data using the maximum and minimum polarization controls.

-

Plot the percent inhibition of the fluorescent ligand binding against the logarithm of the test compound concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value.

-

PROTAC Synthesis: General Workflow

This workflow outlines the general steps for synthesizing a PROTAC using this compound. The primary amine on the linker serves as a versatile handle for conjugation to a ligand for the protein of interest.[4][14]

Detailed Methodology:

-

Activation of POI Ligand:

-

If the POI ligand contains a carboxylic acid, it is typically activated using standard peptide coupling reagents (e.g., HATU, HOBt) in a suitable aprotic solvent (e.g., DMF).

-

-

Coupling Reaction:

-

The activated POI ligand is then reacted with this compound. A base (e.g., DIPEA) is added to neutralize the dihydrochloride salt and facilitate the nucleophilic attack of the primary amine.

-

-

Reaction Monitoring:

-

The progress of the reaction is monitored by an appropriate analytical technique, such as LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, the crude product is worked up to remove excess reagents and byproducts.

-

The final PROTAC is purified, typically by reverse-phase high-performance liquid chromatography (HPLC).

-

-

Characterization:

-

The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Conclusion

This compound is a fundamental tool for researchers engaged in the development of PROTACs. Its high affinity for the VHL E3 ligase and the presence of a versatile linker with a primary amine make it an ideal starting point for the synthesis of potent and selective protein degraders. A thorough understanding of its mechanism of action, binding kinetics, and the experimental protocols for its utilization is essential for the successful design and implementation of novel therapeutic strategies based on targeted protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 5. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

(S,R,S)-AHPC-C3-NH2: A Technical Guide for Targeted Protein Degradation Research

(S,R,S)-AHPC-C3-NH2 , also known as VH032-C3-NH2, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 3-carbon amine linker. This critical research tool serves as a foundational building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed for targeted protein degradation. This guide provides an in-depth overview of its application in research, particularly for scientists and professionals in drug development.

Core Application: Synthesis of PROTACs

The primary application of (S,R,S)-AHPC-C3-NH2 is as a synthetic intermediate for the construction of PROTACs. PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other, in this case, (S,R,S)-AHPC-C3-NH2, recruits the VHL E3 ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the proteasome. This approach allows for the targeted elimination of disease-causing proteins, offering a powerful alternative to traditional inhibition.

A notable example of a PROTAC synthesized using (S,R,S)-AHPC-C3-NH2 is UNC6852 , a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).[1][2][3] By targeting EED for degradation, UNC6852 effectively disrupts the function of the PRC2 complex, which plays a critical role in epigenetic regulation and is implicated in various cancers.

Quantitative Data Summary

The following tables summarize key quantitative data for the VHL ligand component and a representative PROTAC synthesized using (S,R,S)-AHPC-C3-NH2.

| Compound | Target | Assay Type | Value | Reference |

| VH032 (parent ligand) | VHL | Dissociation Constant (Kd) | 185 nM | [4][5] |

| VH032 amine (analogue) | VHL | Inhibition Constant (Ki) | 5.7 µM | [6][7] |

Note: The binding affinity of (S,R,S)-AHPC-C3-NH2 to VHL is expected to be in a similar range to its parent compound and its amine analogue.

| PROTAC | Target Protein | Assay Type | Cell Line | Value | Reference |

| UNC6852 | EED | IC50 | Cell-free | 247 nM | [8] |

| UNC6852 | EED | DC50 | HeLa | 0.79 ± 0.14 µM | |

| UNC6852 | EZH2 | DC50 | HeLa | 0.3 ± 0.19 µM |

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-C3-NH2.

Caption: PROTAC-mediated degradation of a target protein via VHL recruitment.

Experimental Workflow for PROTAC Evaluation

This diagram outlines the typical workflow for synthesizing and evaluating a novel PROTAC.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling (S,R,S)-AHPC-C3-NH2 to a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

Materials:

-

(S,R,S)-AHPC-C3-NH2

-

POI-COOH

-

Amide coupling reagents (e.g., HATU, HOBt, EDC)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve the POI-COOH (1 equivalent) in anhydrous DMF.

-

Add the amide coupling reagents (e.g., HATU, 1.2 equivalents) and a base such as DIPEA (3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of (S,R,S)-AHPC-C3-NH2 (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol for Determining PROTAC-Induced Protein Degradation (Western Blot)

Materials:

-

Cells expressing the target protein

-

PROTAC of interest (e.g., UNC6852)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, heat, and load equal amounts onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Protocol for Cell Viability Assay

Materials:

-

Cells of interest

-

PROTAC of interest

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a desired period (e.g., 72 hours).

-

Assay:

-

For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

-

For a CellTiter-Glo® assay, add the reagent directly to the wells.

-

-

Measurement: Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the PROTAC concentration to determine the IC50 value (concentration at which 50% of cell growth is inhibited).

References

- 1. benchchem.com [benchchem.com]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

(S,R,S)-AHPC-C3-NH2: A Technical Guide to its VHL Ligand Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the von Hippel-Lindau (VHL) ligand, (S,R,S)-AHPC-C3-NH2. It is a derivative of the well-characterized VHL ligand, VH032, and serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its binding affinity to the VHL E3 ubiquitin ligase, outlines the experimental methodologies used to determine these interactions, and illustrates its role within the relevant signaling pathway.

Quantitative Binding Affinity Data

(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the VH032-based VHL ligand. While direct, independent binding affinity studies for (S,R,S)-AHPC-C3-NH2 are not extensively published, its binding characteristics are understood through its parent compound, VH032. The addition of the C3-amine linker is not expected to significantly alter the core binding interaction with VHL. The binding affinity of VH032 to the VHL E3 ligase has been determined to be in the nanomolar range, indicating a potent interaction.

| Compound | Binding Affinity (Kd) to VHL | Assay Method | Reference |

| VH032 | 185 nM | Not Specified | [1][2] |

Note: The binding affinity of (S,R,S)-AHPC-C3-NH2 is inferred from its parent compound, VH032.

VHL Signaling Pathway and PROTAC Mechanism of Action

The von Hippel-Lindau (VHL) protein is a key component of a Cullin-RING E3 ubiquitin ligase complex. A primary function of this complex is to recognize and target the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic (normal oxygen) conditions. This process is initiated by the hydroxylation of specific proline residues on HIF-1α, creating a binding site for VHL.

In the context of PROTACs, a ligand like (S,R,S)-AHPC-C3-NH2 hijacks this natural process. The PROTAC molecule is heterobifunctional, containing a warhead that binds to a target protein of interest and a ligand (in this case, the (S,R,S)-AHPC moiety) that recruits the VHL E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: VHL signaling in normoxia and its hijacking by a PROTAC.

Experimental Protocols for Binding Affinity Determination

The binding affinity of VHL ligands like (S,R,S)-AHPC-C3-NH2 is typically determined using a variety of biophysical assays. Below are detailed methodologies for three common techniques.

Fluorescence Polarization (FP)

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.

Workflow:

Caption: Workflow for a Fluorescence Polarization competition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of (S,R,S)-AHPC-C3-NH2 in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Prepare solutions of the VHL protein complex (VHL, Elongin B, and Elongin C) and a fluorescently labeled VHL ligand (e.g., a derivative of VH032 conjugated to a fluorophore like fluorescein) in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well low-volume plate, add the serially diluted test compound.

-

Add the VHL protein complex to each well.

-

Add the fluorescently labeled VHL ligand to each well.

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

The data is then analyzed by plotting the fluorescence polarization values against the logarithm of the test compound concentration.

-

The IC₅₀ value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined from the resulting sigmoidal curve.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Workflow:

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol:

-

Sample Preparation:

-

The VHL protein complex and the (S,R,S)-AHPC-C3-NH2 ligand are extensively dialyzed against the same ITC buffer to minimize heats of dilution.

-

The concentrations of both the protein and the ligand are accurately determined.

-

-

ITC Instrument Setup:

-

The sample cell and the injection syringe of the ITC instrument are thoroughly cleaned.

-

The VHL protein solution is loaded into the sample cell.

-

The (S,R,S)-AHPC-C3-NH2 solution is loaded into the injection syringe.

-

-

Titration:

-

A series of small, sequential injections of the ligand from the syringe into the sample cell are performed.

-

The heat change associated with each injection is measured by the instrument.

-

-

Control Experiment:

-

A control titration is performed by injecting the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

-

-

Data Analysis:

-

The integrated heat changes from each injection are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. This allows for the determination of both the kinetics (association and dissociation rates) and the affinity of the interaction.

Workflow:

Caption: Workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol:

-

Ligand Immobilization:

-

The VHL protein complex is immobilized onto the surface of a sensor chip using standard amine coupling chemistry.

-

-

Analyte Preparation:

-

A series of concentrations of (S,R,S)-AHPC-C3-NH2 are prepared in a suitable running buffer.

-

-

Binding Measurement:

-

The running buffer is flowed over the sensor surface to establish a stable baseline.

-

The different concentrations of the analyte are sequentially injected over the sensor surface.

-

The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index, measured in Response Units (RU).

-

-

Kinetics and Affinity Analysis:

-

The association phase (analyte binding) and dissociation phase (buffer wash) are recorded for each concentration.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

References

The Role of the Von Hippel-Lindau (VHL) E3 Ligase in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery for protein homeostasis. Its primary function is to recognize and target specific proteins for degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth overview of the VHL E3 ligase, detailing its structure, mechanism of action, and its pivotal role in the burgeoning field of targeted protein degradation (TPD). A special focus is placed on its application in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This guide also includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to the VHL E3 Ligase

The Von Hippel-Lindau (VHL) protein is the substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase type 2 (CRL2) complex, often referred to as the VCB complex (VHL-Elongin C-Elongin B).[1][2] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.[3][4] Inactivation of the VHL gene is associated with VHL disease, a hereditary cancer syndrome, and is a frequent event in sporadic clear cell renal cell carcinoma (ccRCC), highlighting its importance as a tumor suppressor.[1][5]

In recent years, the VHL E3 ligase has gained significant attention beyond its role in hypoxia signaling. Its well-defined substrate-binding pocket and broad tissue expression have made it a prime candidate for recruitment by PROTACs.[6] PROTACs are heterobifunctional molecules that co-opt E3 ligases to induce the ubiquitination and subsequent degradation of specific proteins of interest (POIs), including those previously considered "undruggable".[7][8]

Structure and Function of the VHL E3 Ligase Complex

The VHL E3 ligase is a multi-subunit complex composed of the VHL protein (pVHL), Elongin B (EloB), Elongin C (EloC), Cullin 2 (CUL2), and RING-box protein 1 (Rbx1).[2]

-

pVHL: The substrate recognition subunit, pVHL, consists of two domains: an N-terminal β-domain and a C-terminal α-domain. The β-domain contains the binding site for hydroxylated HIF-1α and other substrates.[1] The α-domain is responsible for binding to Elongin C.[1]

-

Elongin B and C: These proteins form a stable heterodimer that acts as an adaptor, linking pVHL to the CUL2 scaffold.[2]

-

Cullin 2 (CUL2): This scaffold protein brings the substrate recognition unit (VHL-EloB-EloC) and the catalytic unit (Rbx1) into proximity.[2]

-

Rbx1: As a RING finger protein, Rbx1 recruits an E2 ubiquitin-conjugating enzyme loaded with ubiquitin, thereby catalyzing the transfer of ubiquitin to the substrate.[2]

The assembly of this complex is essential for its ligase activity. The modular nature of the CRL family allows for a wide range of substrate specificity by utilizing different substrate recognition subunits.

Mechanism of VHL-Mediated Protein Degradation

The canonical substrate of the VHL E3 ligase is HIF-1α. The degradation process is tightly regulated by cellular oxygen levels:

-

Normoxia: In the presence of oxygen, prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α.[3]

-

Recognition: The hydroxylated proline acts as a recognition motif, enabling the β-domain of pVHL to bind to HIF-1α with high affinity.[9][10]

-

Ubiquitination: Upon binding, the VHL complex recruits an E2-ubiquitin conjugate, leading to the polyubiquitination of HIF-1α.[11]

-

Degradation: The polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome, which then degrades HIF-1α.[4]

Under hypoxic conditions, the PHDs are inactive, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. This leads to the stabilization of HIF-1α, which then translocates to the nucleus to activate the transcription of genes involved in angiogenesis, glucose metabolism, and other responses to low oxygen.[5]

VHL in Targeted Protein Degradation: PROTACs

The ability of VHL to efficiently target proteins for degradation has been harnessed in the development of PROTACs. A VHL-recruiting PROTAC consists of three components: a ligand that binds to the POI, a ligand that binds to VHL (often a derivative of the HIF-1α peptide), and a chemical linker that connects the two.[7]

The mechanism of action for a VHL-based PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.

-

Induced Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, even though the POI is not a natural substrate of VHL.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the proteasome.

The catalytic nature of this process, where a single PROTAC molecule can induce the degradation of multiple POI molecules, is a key advantage of this technology.

Signaling Pathways Involving VHL E3 Ligase

While the VHL-HIF axis is the most well-characterized pathway, VHL has been implicated in a variety of other cellular processes, both dependent and independent of HIF.[12][13]

HIF-Dependent Signaling

The stabilization of HIF-1α and HIF-2α in the absence of functional VHL leads to the upregulation of numerous target genes involved in:

-

Angiogenesis: Vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[13]

-

Glucose Metabolism: Glucose transporter 1 (GLUT1) and various glycolytic enzymes.[13]

-

Cell Proliferation and Survival: Transforming growth factor-alpha (TGF-α) and Cyclin D1.[5]

Caption: VHL-HIF-1α Signaling Pathway.

HIF-Independent Signaling

VHL has been shown to interact with and regulate a number of other proteins independently of HIF, including:

-

Extracellular Matrix (ECM) Assembly: VHL interacts with and is required for the proper assembly of a fibronectin matrix.[1]

-

Microtubule Stability: pVHL can associate with and stabilize microtubules.[13]

-

Regulation of other proteins: VHL has been reported to target other substrates for degradation, such as components of the RNA polymerase II complex and atypical protein kinase C (aPKC).[1][12]

Caption: HIF-Independent Functions of VHL.

Quantitative Data

The following tables summarize key quantitative data related to VHL ligands and VHL-based PROTACs from various studies.

Table 1: Binding Affinities of VHL Ligands

| Compound | Measurement Method | Binding Affinity (Kd/IC50) | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM (Kd) | [14] |

| VH101 | Fluorescence Polarization (FP) | 44 nM (Kd) | [14] |

| Compound 1 | Isothermal Titration Calorimetry (ITC) | 4.1 µM (IC50) | [14] |

| Compound 2 | Isothermal Titration Calorimetry (ITC) | 1.8 µM (IC50) | [14] |

| Compound 3 | Isothermal Titration Calorimetry (ITC) | 2.5 µM (IC50) | [14] |

| 14a | Isothermal Titration Calorimetry (ITC) | 280 ± 20 nM (Kd) | [15] |

| 14b | Isothermal Titration Calorimetry (ITC) | 1.1 ± 0.1 µM (Kd) | [15] |

Table 2: Efficacy of VHL-Based PROTACs

| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |

| PROTAC 8o | KRAS G12D | AsPC-1 | Not Reported | >90% at 1 µM | [16] |

| SNU-1 | KRAS G12D | SNU-1 | 19.77 nM | Not Reported | [16] |

| HPAF-II | KRAS G12D | HPAF-II | 52.96 nM | Not Reported | [16] |

| AGS | KRAS G12D | AGS | 7.49 nM | >95% | [16] |

| PANC 04.03 | KRAS G12D | PANC 04.03 | 87.8 nM | Not Reported | [16] |

| 139 | BRD4 | PC3 | 3.3 nM | 97% | [14] |

| 139 | BRD4 | EOL-1 | 0.87 nM | 96% | [14] |

| 141 | BRD4 | PC3 | 2.58 nM | 94% | [14] |

| 141 | BRD4 | EOL-1 | 216 nM | 67% | [14] |

| MS21 | pan-Akt | Various | ~37-333 nM | >90% | [17] |

| 7 | HDAC1 | HCT116 | 0.91 µM | Not Reported | [18] |

| 7 | HDAC3 | HCT116 | 0.64 µM | Not Reported | [18] |

| 9 | HDAC1 | HCT116 | 0.55 µM | Not Reported | [18] |

| 9 | HDAC3 | HCT116 | 0.53 µM | Not Reported | [18] |

| 22 | HDAC3 | HCT116 | 0.44 µM | 77% | [18] |

| LC-2 | KRAS G12C | NCI-H358 | ~0.1 µM | >80% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the VHL E3 ligase and VHL-based PROTACs.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination cascade to determine if a substrate is a target of the VHL E3 ligase complex.[11][19][20]

Materials:

-

Purified recombinant VHL complex (VHL, EloB, EloC, CUL2, Rbx1)

-

Purified recombinant E1 activating enzyme (e.g., UBA1)

-

Purified recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Purified recombinant substrate protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies against the substrate protein and ubiquitin

Procedure:

-

Assemble the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical 20-30 µL reaction includes:

-

E1 enzyme (e.g., 50-100 ng)

-

E2 enzyme (e.g., 200-500 ng)

-

Ubiquitin (e.g., 2-5 µg)

-

Substrate protein (e.g., 500 ng)

-

VHL complex (e.g., 200-500 ng)

-

ATP (e.g., 2 mM final concentration)

-

10x ubiquitination buffer

-

Nuclease-free water to the final volume.

-

-

Include negative control reactions lacking E1, E2, E3 (VHL complex), or ATP.

-

Incubate the reactions at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using a primary antibody against the substrate protein to detect higher molecular weight ubiquitinated species (a ladder of bands) and an anti-ubiquitin antibody as a control.

Co-Immunoprecipitation (Co-IP) to Identify VHL Interacting Proteins

Co-IP is used to isolate VHL and its interacting partners from cell lysates.[21][22][23][24][25]

Materials:

-

Cell culture reagents and cells expressing the proteins of interest (endogenously or via transfection)

-

Ice-cold PBS

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against VHL (for pulldown)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)

-

SDS-PAGE and Western blotting reagents

-

Antibodies against VHL and the putative interacting protein

Procedure:

-

Culture and harvest cells. Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in ice-cold Co-IP lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

(Optional but recommended) Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-VHL antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

-

Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against VHL and the expected interacting protein.

Cell-Based Protein Degradation Assay

This assay is used to determine the efficacy of a VHL-based PROTAC in degrading a target protein within cells.[16][17]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Perform SDS-PAGE and Western blotting.

-

Probe the membrane with primary antibodies against the target protein and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

LC-MS/MS for Ubiquitination Site Identification

This powerful technique is used to identify the specific lysine (B10760008) residues on a substrate protein that are ubiquitinated following VHL-mediated ubiquitination.[14][15][17][26][27]

Materials:

-

Protein sample (from in vitro ubiquitination assay or cell lysate)

-

Denaturing buffer (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

-

Database search software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

-

Denature, reduce, and alkylate the protein sample.

-

Digest the proteins into peptides using trypsin. Trypsin cleaves after lysine and arginine residues, but not if the lysine is modified. Upon digestion of a ubiquitinated protein, a di-glycine (Gly-Gly) remnant from the C-terminus of ubiquitin remains attached to the ubiquitinated lysine, resulting in a characteristic mass shift of 114.1 Da.[15]

-

(Optional but recommended for complex samples) Enrich for ubiquitinated peptides using an antibody that recognizes the K-ε-GG remnant.

-

Analyze the peptide mixture by LC-MS/MS. The liquid chromatography (LC) separates the peptides, and the tandem mass spectrometer (MS/MS) sequences them.

-

Search the acquired MS/MS spectra against a protein database using specialized software. The software should be configured to search for a variable modification of +114.1 Da on lysine residues.

-

Validate the identified ubiquitination sites by manually inspecting the MS/MS spectra for characteristic fragment ions.

Experimental and Developmental Workflows

The following diagrams illustrate typical workflows for studying VHL and developing VHL-based PROTACs.

Caption: VHL-Based PROTAC Development Workflow.

Conclusion

The VHL E3 ligase is a central player in cellular protein degradation with well-established roles in oxygen sensing and tumor suppression. Its hijackable nature has positioned it at the forefront of the TPD revolution, enabling the development of novel therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of the VHL E3 ligase, from its fundamental biology to its practical application in drug discovery. The detailed protocols, quantitative data, and visual aids are intended to empower researchers to further explore and exploit the therapeutic potential of this "very hip ligase".

References

- 1. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lifesensors.com [lifesensors.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying the Binding Interaction between the Hypoxia-Inducible Transcription Factor and the von Hippel-Lindau Suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantifying the binding interaction between the hypoxia-inducible transcription factor and the von Hippel Lindau suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Two sides to every story: the HIF-dependent and HIF-independent functions of pVHL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. docs.abcam.com [docs.abcam.com]

- 20. scispace.com [scispace.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 23. assaygenie.com [assaygenie.com]

- 24. researchgate.net [researchgate.net]

- 25. bitesizebio.com [bitesizebio.com]

- 26. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

A Beginner's Guide to PROTAC Building Blocks: An In-depth Technical Introduction

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional inhibition to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate unwanted proteins, including those previously considered "undruggable."[3][4]

A PROTAC molecule is comprised of three key building blocks:

-

A ligand that binds to a protein of interest (POI): This component provides specificity, targeting the PROTAC to the protein intended for degradation.

-

A ligand that recruits an E3 ubiquitin ligase: This moiety engages the cellular machinery responsible for tagging proteins for destruction.

-

A chemical linker: This element connects the POI and E3 ligase ligands, and its composition and length are critical for the PROTAC's efficacy.[1][3]

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, bringing the two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][4]

This guide provides a technical overview of the core building blocks of PROTACs, presents key quantitative data for exemplary components, and details essential experimental protocols for their synthesis and evaluation.

Core Building Blocks of PROTACs

The modular nature of PROTACs allows for a systematic approach to their design and optimization, focusing on the three distinct building blocks.

E3 Ubiquitin Ligase Ligands

The choice of E3 ligase is a critical determinant of a PROTAC's success. While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[1][5] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[5]

-

Cereblon (CRBN) Ligands: Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide, and pomalidomide (B1683931).[6][7] These molecules bind to the substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[8]

-

Von Hippel-Lindau (VHL) Ligands: VHL ligands are typically derivatives of the hypoxia-inducible factor 1α (HIF-1α) peptide that bind to the VHL E3 ligase complex.[9][10] Small molecule mimetics, such as VH032, have been developed to provide better drug-like properties.[10][11]

The selection of the E3 ligase ligand can influence the PROTAC's degradation efficiency, selectivity, and potential for off-target effects.

Table 1: Common E3 Ligase Ligands and their Binding Affinities

| E3 Ligase | Ligand | Binding Affinity (Kd or IC50) |

| Cereblon (CRBN) | Pomalidomide | ~157 nM (Kd)[6] |

| Cereblon (CRBN) | Lenalidomide | ~178 nM (Kd)[6] |

| Cereblon (CRBN) | Thalidomide | ~250 nM (Kd)[6] |

| Von Hippel-Lindau (VHL) | VH032 | 185 nM (Kd)[10][11] |

| Von Hippel-Lindau (VHL) | VH101 | 44 nM (Kd)[9] |

Linkers

The linker is not merely a passive spacer but plays a crucial role in the PROTAC's overall performance. Its length, composition, and attachment points to the two ligands significantly impact the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[12][13]

Common linker types include:

-

Polyethylene glycol (PEG) linkers: These are hydrophilic and can improve the solubility of the PROTAC molecule.[12][14]

-

Alkyl chains: These provide a more rigid and hydrophobic connection.[12][14]

-

Rigid linkers: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can help to control the conformation of the PROTAC and improve ternary complex formation.[12]

The optimal linker length and composition must be empirically determined for each PROTAC.

Protein of Interest (POI) Ligands

The POI ligand, or "warhead," determines the target of the PROTAC. Any protein for which a suitable ligand exists can potentially be targeted for degradation.[9][15] This opens up the possibility of targeting proteins that have been difficult to inhibit with traditional small molecules, such as scaffolding proteins and transcription factors.[3]

The affinity of the POI ligand for its target does not always need to be high for the PROTAC to be effective, as the catalytic nature of the degradation process can compensate for weaker binding.[3]

Table 2: Exemplary Protein of Interest (POI) Ligand and its Binding Affinity

| Protein of Interest (POI) | Ligand | Binding Affinity (Kd or IC50) |

| Bromodomain-containing protein 4 (BRD4) | (+)-JQ1 | ~50 nM (Kd for BD1), ~90 nM (Kd for BD2)[12] |

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

Table 3: Degradation Efficacy of an Exemplary PROTAC: ARV-471

| PROTAC | Target POI | E3 Ligase Recruited | Cell Line | DC50 | Dmax |

| ARV-471 | Estrogen Receptor α (ERα) | Cereblon (CRBN) | MCF7 | ~1.8 nM[16] | >90%[16] |

| ARV-471 | Estrogen Receptor α (ERα) | Cereblon (CRBN) | MCF7 | 0.9 nmol/L[3] | 95%[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PROTACs.

PROTAC Synthesis: JQ1-C3-Pomalidomide

This protocol describes the synthesis of a model PROTAC targeting BRD4 for degradation by recruiting CRBN.[1]

Materials:

-

(+)-JQ1

-

Pomalidomide

-

N-Boc-3-aminopropan-1-ol

-

Dess-Martin periodinane

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Synthesis of the Linker-Pomalidomide Intermediate: a. Oxidize N-Boc-3-aminopropan-1-ol to the corresponding aldehyde using Dess-Martin periodinane in DCM. b. Couple the aldehyde with pomalidomide via reductive amination using sodium triacetoxyborohydride in DCM. c. Remove the Boc protecting group using TFA in DCM to yield the amine-functionalized linker-pomalidomide intermediate.

-

Coupling of JQ1 to the Linker-Pomalidomide Intermediate: a. Activate the carboxylic acid of (+)-JQ1 with BOP and DIPEA in DMF. b. Add the amine-functionalized linker-pomalidomide intermediate to the activated JQ1 solution and stir at room temperature until the reaction is complete.

-

Purification: a. Purify the crude product by reverse-phase HPLC to obtain the final JQ1-C3-Pomalidomide PROTAC.

Western Blot Analysis of Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[2][17]

Materials:

-

Cell line expressing the POI

-

PROTAC of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

-

Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.[14][18]

Materials:

-

Purified E1 activating enzyme

-

Purified E2 conjugating enzyme (e.g., UBE2D2)

-

Purified E3 ligase complex (e.g., CUL4A-DDB1-CRBN)

-

Purified POI

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

PROTAC of interest

Procedure:

-

Reaction Setup: Combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.

-

Initiate Reaction: Add the PROTAC (or vehicle control) to the reaction mixture and incubate at 37°C for a specified time.

-

Stop Reaction: Stop the reaction by adding Laemmli sample buffer.

-

Analysis: Analyze the reaction products by western blotting using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.

Ternary Complex Formation Assay

This protocol describes a method to assess the formation of the POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for protein degradation.[19][20]

Materials:

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged E3 ligase (e.g., GST-tagged)

-

PROTAC of interest

-

Assay buffer

-

Detection reagents (e.g., AlphaLISA beads, TR-FRET pairs)

Procedure:

-

Reaction Setup: Combine the tagged POI, tagged E3 ligase, and varying concentrations of the PROTAC in the assay buffer in a microplate.

-

Incubation: Incubate the mixture at room temperature to allow for complex formation.

-

Detection: Add the detection reagents and measure the signal (e.g., luminescence, fluorescence) according to the manufacturer's instructions.

-

Analysis: A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the formation of binary complexes (the "hook effect").

Visualizations

PROTAC Structure and Mechanism

Caption: General structure of a PROTAC molecule and its binding partners.

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Experimental Workflows

Caption: A simplified workflow for the synthesis of a JQ1-pomalidomide PROTAC.

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-rad.com [bio-rad.com]

- 18. Ubiquitination Assay - Profacgen [profacgen.com]

- 19. 三重複合体の形成 [promega.jp]

- 20. benchchem.com [benchchem.com]

(S,R,S)-AHPC-C3-NH2 Dihydrochloride: A Technical Guide for Researchers

(S,R,S)-AHPC-C3-NH2 dihydrochloride (B599025) , a key building block in the development of targeted protein degraders, is a synthesized E3 ligase ligand-linker conjugate. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a short linker with a terminal amine group, making it a valuable tool for the creation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its properties, relevant experimental protocols, and its application in the synthesis of potent protein degraders.

Chemical Information

| Property | Value |

| CAS Number | 2564467-25-8[1] |

| Synonyms | VH032-C3-NH2 dihydrochloride |

| Molecular Formula | C₂₆H₃₉Cl₂N₅O₄S[1] |

| Molecular Weight | 588.59 g/mol [1] |

Suppliers

(S,R,S)-AHPC-C3-NH2 dihydrochloride is available from various chemical suppliers catering to the research community, including:

-

MedChemExpress

-

Cambridge Bioscience[1]

Core Application: PROTAC Synthesis

This compound serves as a foundational component for the synthesis of PROTACs. Its terminal amine group allows for the covalent attachment of a ligand targeting a specific protein of interest. The resulting bifunctional molecule can then simultaneously bind to both the target protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

A notable example of a PROTAC synthesized using this linker is UNC6852 , a potent and selective degrader of the Polycomb Repressive Complex 2 (PRC2) component, Embryonic Ectoderm Development (EED).

Experimental Protocols

The following are generalized experimental protocols derived from studies involving PROTACs synthesized from this compound, such as UNC6852. Researchers should adapt these protocols to their specific experimental setup and cell lines.

Cell Culture and Treatment

-

Cell Lines: HeLa cells or other relevant cancer cell lines are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: A stock solution of the PROTAC (e.g., UNC6852) is prepared in a suitable solvent like DMSO. Cells are treated with the desired concentrations of the PROTAC for specified time points (e.g., 24, 48, 72 hours) to assess protein degradation.

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., EED, EZH2), VHL, and a loading control (e.g., GAPDH, β-actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

The following table summarizes representative quantitative data for PROTACs derived from this compound, such as UNC6852.

| Parameter | Value | Description |

| UNC6852 IC₅₀ for EED | 247 nM | The half maximal inhibitory concentration for binding to the EED protein. |

| UNC6852 DC₅₀ in HeLa cells | ~1 µM | The half maximal degradation concentration for PRC2 components after 24 hours. |

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

Caption: Mechanism of Action for a PROTAC derived from (S,R,S)-AHPC-C3-NH2.

Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.

References

The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell altogether.[1] This in-depth technical guide elucidates the fundamental principles of PROTAC design and function, providing a comprehensive resource for researchers in the field of targeted protein degradation.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][2] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple POI molecules.[2]

The key steps in the PROTAC mechanism of action are:

-

Binding to Target Protein and E3 Ligase: The PROTAC molecule, with its two distinct ligands, independently binds to the POI and an E3 ubiquitin ligase within the cell.

-

Ternary Complex Formation: This dual binding brings the POI and the E3 ligase into close proximity, forming a key intermediate known as the ternary complex (POI-PROTAC-E3 ligase).[3]

-

Ubiquitination of the Target Protein: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.

-

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can engage in another cycle of binding and degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Components of PROTAC Design

A PROTAC molecule is comprised of three essential components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

Ligand for the Protein of Interest (POI)

The POI ligand provides the specificity for the PROTAC, directing it to the desired target protein. The choice of the POI ligand is critical and often leverages existing knowledge of small molecules that bind to the target.

Ligand for the E3 Ubiquitin Ligase

The E3 ligase ligand recruits the cellular degradation machinery. While there are over 600 E3 ligases in the human genome, only a handful have been extensively utilized for PROTAC development due to the availability of well-characterized small molecule ligands.[3][4][5] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[3][4]

The Linker

The linker is not merely a passive tether but plays a crucial role in the efficacy of the PROTAC. Its length, composition, and attachment points can significantly influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC, such as solubility and cell permeability.

Caption: The modular structure of a PROTAC molecule.

Quantitative Evaluation of PROTAC Efficacy

The performance of a PROTAC is assessed using several key quantitative parameters. These metrics are crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.

| Parameter | Description | Typical Assay |

| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein.[1] | Western Blot, In-Cell Western, NanoBRET™ |

| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC.[1] | Western Blot, In-Cell Western, NanoBRET™ |

| Kd (binary) | The dissociation constant for the binding of the PROTAC to the POI or the E3 ligase individually. | SPR, ITC, FP |

| Kd (ternary) | The dissociation constant for the formation of the ternary complex. | SPR, ITC, FRET |

| α (Cooperativity) | A measure of the cooperativity in ternary complex formation. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity. | Calculated from binary and ternary Kd values |

Table 1: Key Quantitative Parameters for PROTAC Evaluation

The following table provides a summary of quantitative data for selected PROTACs from the literature.

| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Binary Kd (POI) | Binary Kd (E3) |

| MZ1 | BRD4 | VHL | ~1 nM[6] | >90% | 1 nM (SPR)[6] | 29 nM (SPR)[6] |

| dBET1 | BRD4 | CRBN | ~4.1 nM (max efficacy)[7] | >80% | High Affinity | High Affinity |

| ARV-110 | Androgen Receptor | CRBN | <1 nM | >95% | Potent | Potent |

| ERD-56 | Estrogen Receptor α | VHL | ~100 nM[4] | Significant degradation[4] | N/A | N/A |

| CCW 28-3 | BRD4 | RNF4 | N/A | Degradation observed | N/A | 0.54 µM (IC50)[8] |

Table 2: Quantitative Data for Exemplary PROTACs (Note: Data are approximate and may vary depending on the cell line and experimental conditions).

Key Experimental Protocols

The development and characterization of PROTACs rely on a suite of robust biochemical, biophysical, and cell-based assays.

Protein Degradation Assays

Western Blotting for DC50 and Dmax Determination

This is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.[1][9][10]

-

Ternary Complex Formation Assays

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique to measure the kinetics (kon and koff) and affinity (Kd) of binary and ternary complex formation in real-time.

-

Immobilization:

-

Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.

-

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

-

In a separate experiment, inject a series of concentrations of the POI over an appropriate sensor surface to determine its binding to the PROTAC.

-

-

Ternary Complex Formation:

-

Inject a mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.

-

The resulting sensorgrams will reflect the formation of the ternary complex.

-

-

Data Analysis:

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC measures the heat changes associated with binding events, providing information on binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS).

-

Sample Preparation:

-

Prepare solutions of the PROTAC, POI, and E3 ligase in a matched buffer to minimize heats of dilution.

-

-

Binary Titrations:

-

Titrate the PROTAC into a solution of the POI to determine the binary binding parameters.

-

Titrate the PROTAC into a solution of the E3 ligase to determine its binary binding parameters.

-

-

Ternary Titration:

-

Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase.

-

-

Data Analysis:

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Homogeneous Assay

TR-FRET is a proximity-based assay that can be used to monitor ternary complex formation in a homogeneous format, suitable for high-throughput screening.

-

Reagent Preparation:

-

Use a tagged POI (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged).

-

Use a FRET donor-labeled antibody against one tag (e.g., anti-His-Tb) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2).

-

-

Assay Procedure:

-

In a microplate, combine the tagged POI, tagged E3 ligase, donor-labeled antibody, acceptor-labeled antibody, and a serial dilution of the PROTAC.

-

Incubate to allow for complex formation.

-

-

Measurement and Analysis:

Caption: An iterative workflow for the design and evaluation of PROTACs.

Conclusion

PROTAC technology has emerged as a powerful strategy for targeted protein degradation, offering the potential to address previously "undruggable" targets. A thorough understanding of the principles of PROTAC design, including the interplay between the POI ligand, E3 ligase ligand, and linker, is paramount for the successful development of effective degraders. The quantitative evaluation of PROTAC efficacy through a combination of biophysical and cell-based assays provides the necessary data to guide iterative optimization and advance this exciting therapeutic modality.

References

- 1. benchchem.com [benchchem.com]

- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 5. precisepeg.com [precisepeg.com]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. o2hdiscovery.co [o2hdiscovery.co]

- 14. benchchem.com [benchchem.com]

- 16. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biocompare.com [biocompare.com]

- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

(S,R,S)-AHPC-C3-NH2: A Technical Guide to Solubility, Stability, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C3 alkyl linker with a terminal amine group. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This technical guide provides an in-depth overview of the available solubility and stability data for (S,R,S)-AHPC-C3-NH2, along with detailed experimental protocols and diagrams of relevant biological and experimental workflows.

Data Presentation

Solubility Data

| Compound Form | Solvent | Solubility | Notes |

| (S,R,S)-AHPC-C3-NH2 | DMSO | Soluble | |

| (S,R,S)-AHPC-C3-NH2 Hydrochloride | DMSO | 100 mg/mL (181.12 mM) | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can impact solubility. |

| (S,R,S)-AHPC-C3-NH2 TFA Salt | Not specified | Not specified |